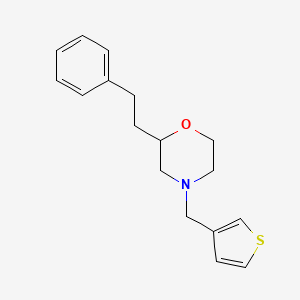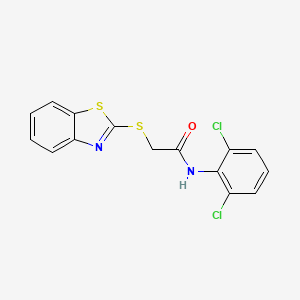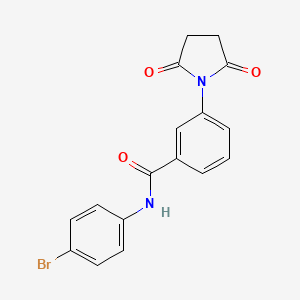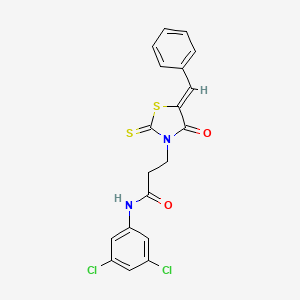
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine, also known as PTM or PTM-3, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTM belongs to the class of morpholine derivatives and contains a phenylethyl and thienylmethyl group, which are responsible for its unique properties.
Mechanism of Action
The exact mechanism of action of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine in lab experiments is that it has been shown to have a high degree of selectivity for certain neurotransmitter systems, which may allow for more targeted pharmacological interventions. However, one limitation of using 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine. One area of interest is the development of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine analogues with improved pharmacological properties. Another area of interest is the investigation of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine's potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine and its effects on the brain.
Synthesis Methods
The synthesis of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine involves the reaction of 2-phenylethylamine with 3-thienylmethyl chloride in the presence of sodium hydride as a base. The resulting intermediate is then reacted with morpholine to yield 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine as the final product.
Scientific Research Applications
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been studied extensively for its potential pharmacological properties, including its ability to act as an antidepressant, anxiolytic, and analgesic agent. In addition, 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(2-phenylethyl)-4-(thiophen-3-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-2-4-15(5-3-1)6-7-17-13-18(9-10-19-17)12-16-8-11-20-14-16/h1-5,8,11,14,17H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEAXKKPDFOITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CSC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)-4-(3-thienylmethyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)

![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B5971213.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5971227.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5971243.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide](/img/structure/B5971262.png)